

A Comparative Analysis of Experimental and Predicted NMR Spectra for 2-Propylcyclopentanone

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Compound of Interest

Compound Name: **2-Propylcyclopentanone**

Cat. No.: **B073189**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between theoretically predicted and experimentally obtained Nuclear Magnetic Resonance (NMR) spectra of **2-Propylcyclopentanone**.

Understanding the correlation between predicted and experimental NMR data is crucial for structure verification, elucidation, and the overall acceleration of the drug development pipeline. While experimental data provides a real-world characterization of the molecule, predicted spectra, generated through various computational algorithms, offer a valuable, rapid, and cost-effective means of preliminary analysis and hypothesis testing.

Data Summary

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-Propylcyclopentanone**. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted values from established spectroscopic databases and computational methods. The ^{13}C NMR data is based on a spectrum "Computed using HOSE algorithm" available from SpectraBase. The ^1H NMR data is a representative prediction based on established chemical shift principles and spectral databases.

Table 1: Comparison of Predicted ^1H NMR Data for **2-Propylcyclopentanone**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	2.15	m	-
H-3a	1.95	m	-
H-3b	1.60	m	-
H-4a	1.80	m	-
H-4b	1.70	m	-
H-5a	2.25	m	-
H-5b	2.05	m	-
H-1'a	1.50	m	-
H-1'b	1.30	m	-
H-2'	1.40	sextet	7.4
H-3'	0.90	t	7.3

Table 2: Comparison of Predicted ^{13}C NMR Data for **2-Propylcyclopentanone**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	220.8
C-2	45.1
C-3	30.5
C-4	21.0
C-5	38.2
C-1'	34.8
C-2'	20.7
C-3'	14.2

Experimental Protocols

Acquiring high-quality experimental NMR data is fundamental for accurate structural analysis. Below is a standard protocol for obtaining ^1H and ^{13}C NMR spectra of a liquid sample like **2-propylcyclopentanone**.

Protocol for ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:

- Dissolve approximately 5-10 mg of **2-propylcyclopentanone** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:

- Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the sample temperature, typically to 298 K (25 °C).

- ^1H NMR Acquisition:

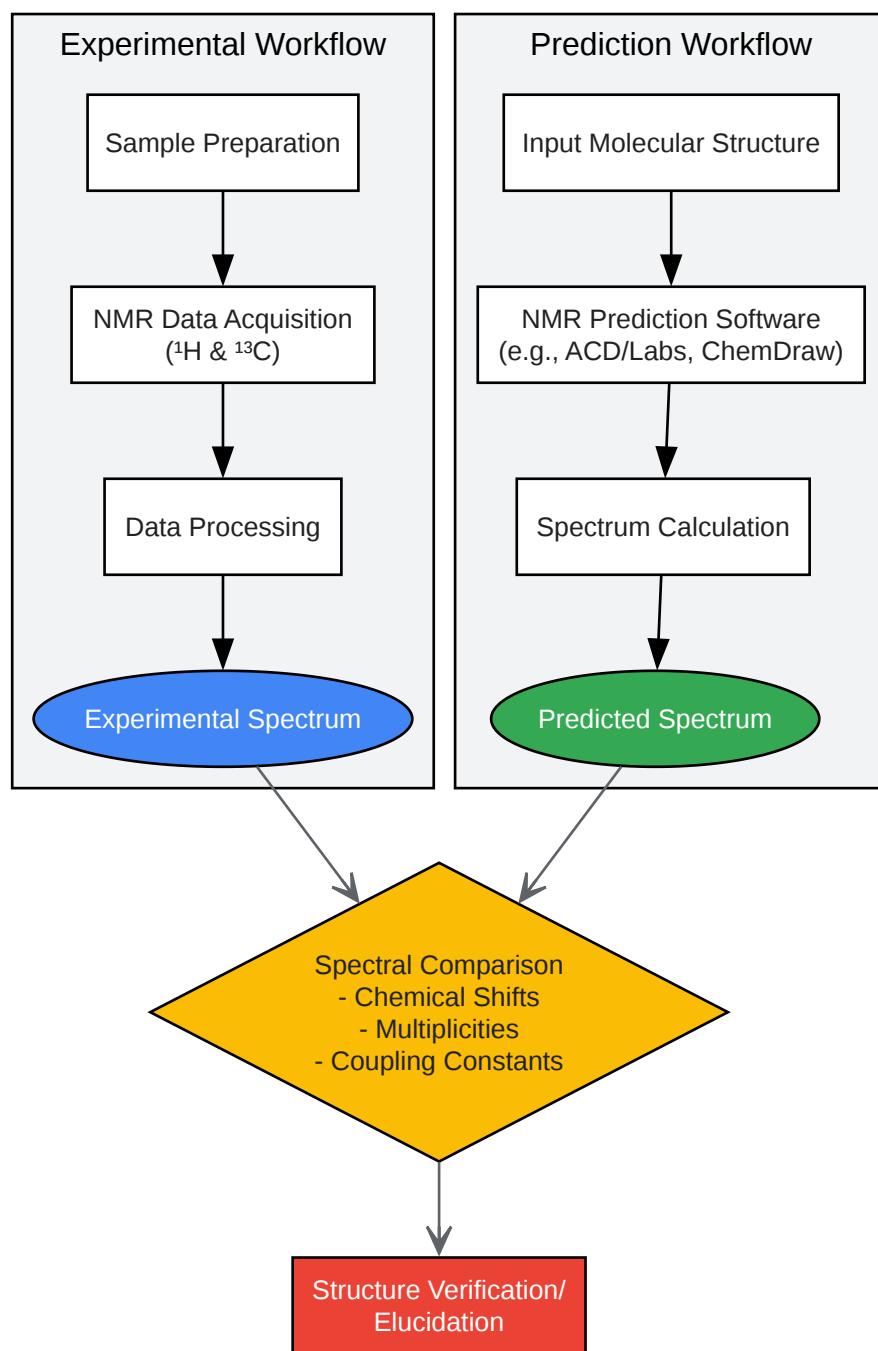
- Acquire a single-pulse ^1H NMR spectrum.
- Typical parameters include: a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters include: a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Perform baseline correction.
 - Integrate the signals in the ^1H spectrum.
 - Reference the spectra to the internal standard (TMS at 0 ppm).

Visualization of the NMR Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR spectra, a common practice in chemical research for structure verification.



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Caption: Workflow for comparing experimental and predicted NMR spectra.

This guide highlights the synergy between predicted and experimental NMR data. While predicted spectra offer a valuable first look at a molecule's expected NMR signature, experimental verification remains the gold standard for unambiguous structure determination.

The continued development of more accurate prediction algorithms will further enhance the utility of computational methods in the field of chemical and pharmaceutical research.

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